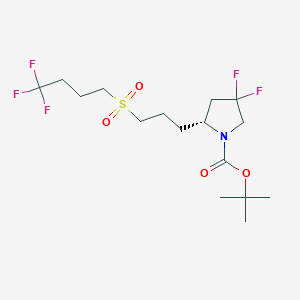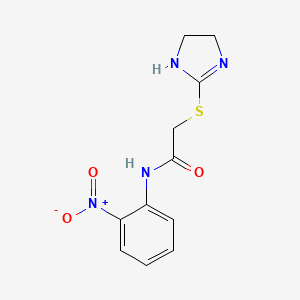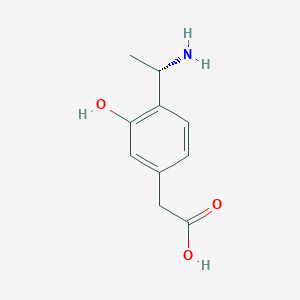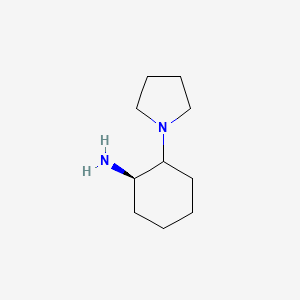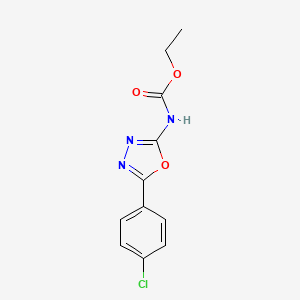
(S)-3-(Fluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Fluoromethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with a fluoromethyl substituent at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Fluoromethyl)pyrrolidine typically involves the introduction of a fluoromethyl group into a pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent reacts with a pyrrolidine derivative under controlled conditions. For instance, the reaction of pyrrolidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the fluoromethyl group into the pyrrolidine ring, offering advantages in terms of reaction control, yield, and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Fluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce methyl-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(S)-3-(Fluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a probe to study biological processes involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-3-(Fluoromethyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. This can lead to modulation of biological pathways and therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(Trifluoromethyl)pyrrolidine
- (S)-3-(Chloromethyl)pyrrolidine
- (S)-3-(Bromomethyl)pyrrolidine
Uniqueness
(S)-3-(Fluoromethyl)pyrrolidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability compared to its chloro- and bromo-substituted counterparts .
Propiedades
Fórmula molecular |
C5H10FN |
|---|---|
Peso molecular |
103.14 g/mol |
Nombre IUPAC |
(3S)-3-(fluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H10FN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1 |
Clave InChI |
AEHIVNSTDRLJBL-RXMQYKEDSA-N |
SMILES isomérico |
C1CNC[C@H]1CF |
SMILES canónico |
C1CNCC1CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



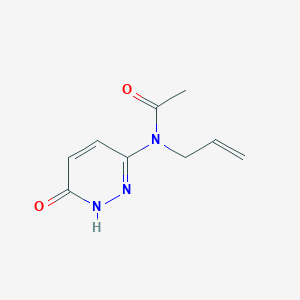
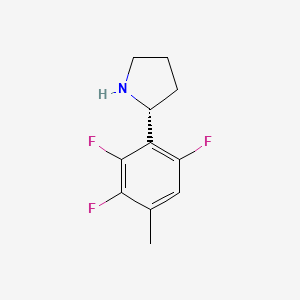
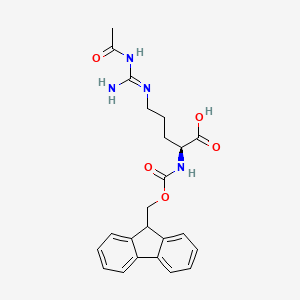


![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
